molecular formula C14H10ClN3O2 B13653092 Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13653092
M. Wt: 287.70 g/mol
InChI Key: UNBJKNIIKVPJMD-UHFFFAOYSA-N
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Description

Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have attracted significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of isoflavones with 3-aminopyrazoles. For instance, 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be synthesized by reacting 7-chloroisoflavone with 3-aminopyrazole under microwave irradiation . The reaction is carried out in methanol with sodium methoxide as a base, leading to the formation of the desired product in good yields .

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amino derivatives, and various substituted derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting their normal function and leading to the desired biological effect. For instance, it may inhibit fungal enzymes, thereby preventing fungal growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C14H10ClN3O2/c1-20-14(19)10-8-16-18-12(15)7-11(17-13(10)18)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

UNBJKNIIKVPJMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2N=C(C=C(N2N=C1)Cl)C3=CC=CC=C3

Origin of Product

United States

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